7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClF3N3 |
|---|---|
Molecular Weight |
311.69 g/mol |
IUPAC Name |
7-benzyl-4-chloro-2-(trifluoromethyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H9ClF3N3/c15-11-10-6-7-21(8-9-4-2-1-3-5-9)12(10)20-13(19-11)14(16,17)18/h1-7H,8H2 |
InChI Key |
YQCRWUIVIXNUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction on Pyrrole Derivatives
A widely adopted method involves annulating a pyrimidine ring onto a pre-functionalized pyrrole. For example, 2-cyano-4,4-dimethoxybutanoic acid ethyl ester (derived from 2-cyanoacetic ester and bromo-1,1-dimethoxyethane) undergoes cyclization with carbonamidine to yield 4-hydroxy-6-amino-5-(2,2-dimethoxyethyl)pyrimidine . Subsequent acid-mediated cyclization forms the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine scaffold. Chlorination at position 4 is achieved using phosphoryl chloride (POCl₃) in toluene, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with >99% HPLC purity.
Condensation of Dichloroacrylonitriles with Orthoformates
An alternative route employs 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate in cyclohexane or tetrahydrofuran (THF) to generate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene . Reaction with formamidine acetate under basic conditions (e.g., sodium methoxide) facilitates cyclization and elimination of hydrogen chloride, directly yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 90.2% yield.
Regioselective Introduction of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl (-CF₃) group at position 2 is introduced via two primary strategies:
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), the trifluoromethyl group is installed via radical or electrophilic pathways. In a representative procedure, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with Umemoto’s reagent (1.2 equiv) and CuI (10 mol%) in DMF at 80°C for 12 hours, achieving 72% yield. Competing side reactions (e.g., over-trifluoromethylation) are mitigated by steric hindrance at position 2.
Cross-Coupling with Trifluoromethyl Organometallics
Palladium-catalyzed cross-coupling using CF₃Cu or TMSCF₃ (Ruppert–Prakash reagent) enables direct functionalization. For example, Suzuki–Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-boronic acid with CF₃I in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) affords the trifluoromethylated product in 68% yield.
N-7 Benzylation Strategies
The benzyl group at position 7 is introduced via alkylation of the pyrrole nitrogen. Key considerations include base selection and solvent polarity to minimize O-alkylation:
Direct Alkylation with Benzyl Halides
Treatment of 4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide (1.5 equiv) and K₂CO₃ (2 equiv) in DMF at 60°C for 6 hours achieves 85% yield. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrole nitrogen.
Phase-Transfer Catalysis (PTC)
Using tetrabutylammonium bromide (TBAB) as a catalyst, benzylation proceeds efficiently under mild conditions (room temperature, 4 hours) with 89% yield. This method reduces side product formation compared to traditional heating.
Integrated Synthetic Routes
Combining the above steps, two optimized pathways are delineated:
Sequential Functionalization Route
Late-Stage Benzylation Route
- Core Synthesis with Trifluoromethyl : Directly prepare 4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine via cross-coupling.
- Benzylation : Apply PTC conditions for N-7 alkylation.
Overall Yield : 75% (two steps).
Analytical and Process Optimization
Purity Control
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Research indicates that compounds within this class exhibit promising activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).
- Mechanism of Action : The exact molecular targets remain to be fully elucidated; however, the structure-activity relationship (SAR) studies suggest that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy. For instance, certain substituents have been shown to improve potency while maintaining low cytotoxicity levels .
Case Study: Antiviral Efficacy
A specific study demonstrated that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold exhibited high antiviral activity with effective concentrations (EC) in the low micromolar range. Compounds were tested against DENV-2 and showed over 90% protection in cellular assays. This suggests that these compounds could represent a new class of antiviral agents targeting flavivirus infections .
Kinase Inhibition
Another significant application of this compound is its role as a selective inhibitor of receptor tyrosine kinases. The compound has been investigated for its ability to inhibit colony-stimulating factor-1 receptor (CSF1R), which plays a crucial role in macrophage biology and has implications for treating various diseases.
- Selectivity and Potency : The synthesized derivatives have demonstrated subnanomolar inhibition of CSF1R with excellent selectivity towards other kinases in the platelet-derived growth factor receptor family. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in clinical settings .
Therapeutic Potential
The diverse biological activities associated with this compound extend beyond antiviral and kinase inhibition. The compound's structural features suggest potential applications in:
- Cancer Therapy : Given its kinase inhibitory properties, there is potential for developing targeted cancer therapies.
- Inflammatory Diseases : The modulation of macrophage activity via CSF1R inhibition may provide therapeutic avenues for inflammatory conditions.
- Neurodegenerative Disorders : Some studies indicate that related compounds can influence pathways involved in neurodegeneration.
Summary Table of Applications
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antiviral | Zika and Dengue Virus Inhibition | High potency with low cytotoxicity |
| Kinase Inhibition | CSF1R Inhibition | Subnanomolar selectivity towards specific kinases |
| Cancer Therapy | Potential Targeting Mechanism | Inhibition of pathways involved in tumor growth |
| Inflammatory Diseases | Modulation of Macrophage Activity | Possible treatment for chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Substituent Positions and Properties of Selected Analogues
Key Observations:
Position 2 Substitution: The trifluoromethyl group in the target compound is rare in the evidence. Most analogs feature halogens (Cl) or amines at position 2.
Position 7 Modifications : Benzyl groups (as in the target compound) are common and improve solubility and bioavailability compared to phenyl or methyl substituents .
Position 4 Chlorine: A critical site for nucleophilic substitution. For example, in -chloro derivatives were substituted with benzylamino groups to enhance antiviral activity .
Physicochemical and Spectral Data
Table 3: NMR and Analytical Data
Biological Activity
7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both pyrrole and pyrimidine rings. Its specific substitutions include:
- Benzyl group at the 7-position
- Chloro group at the 4-position
- Trifluoromethyl group at the 2-position
These substituents significantly influence its chemical properties and biological activity, allowing for interactions with various biological targets.
Antiviral Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiviral properties. Notably, studies have highlighted the efficacy of compounds similar to this compound against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Structure-Activity Relationship (SAR)
A study focused on the SAR of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines found that specific modifications at the 4 and 7 positions enhance antiviral activity. For example, certain analogs exhibited over 90% protection against DENV in vitro . The molecular target remains to be fully elucidated; however, it is suggested that these compounds may target host factors essential for viral replication rather than viral proteins directly.
Anticancer Activity
In addition to antiviral properties, compounds within this class have shown potential anticancer activities. The inhibition of specific kinases involved in cell proliferation has been a focal point of research. For instance, derivatives have been identified as effective inhibitors of cancer cell lines by disrupting signaling pathways critical for tumor growth .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the chloro and trifluoromethyl groups through electrophilic substitution reactions.
- Final installation of the benzyl group via nucleophilic substitution.
Case Studies
- Antiviral Efficacy Against ZIKV : In a study exploring various pyrrolo[2,3-d]pyrimidine derivatives, several compounds demonstrated significant antiviral activity against ZIKV with IC50 values in the low micromolar range. The study emphasized the need for further exploration into their mechanism of action and optimization for enhanced potency .
- Kinase Inhibition : A series of experiments conducted on cancer cell lines revealed that certain analogs effectively inhibited kinases associated with cancer progression. These findings suggest that modifications to the core structure could lead to more potent anticancer agents .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Structure | Lacks benzyl and trifluoromethyl groups | Moderate antiviral activity |
| 6-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | Structure | Contains trifluoromethyl but different substitution pattern | Antiviral activity against DENV |
| N-(3-Chlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Structure | Different amine substitution | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
